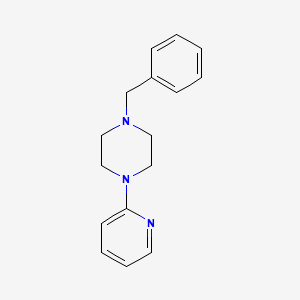

2-(4-Benzylpiperazino)pyridine

Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Contemporary Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netscispace.com Its prevalence in drug molecules stems from its unique physicochemical properties. The presence of the two nitrogen atoms allows for modifications that can fine-tune a compound's solubility, basicity, and ability to form hydrogen bonds with biological targets. hoffmanchemicals.comnih.gov This versatility enables medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Piperazine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects. wikipedia.orgresearchgate.netfrontiersin.org

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring enhances the molecule's polarity and provides a site for hydrogen bonding, which can lead to improved binding affinity and specificity for target proteins. nih.gov Pyridine derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The incorporation of a pyridine moiety can also improve a compound's metabolic stability and permeability. nih.gov

The combination of piperazine and pyridine rings into a single molecular framework is a well-established strategy in drug design, often leading to compounds with enhanced biological potential. evitachem.com

Evolution of Analogous Chemical Structures in Preclinical Drug Discovery

The development of novel therapeutic agents is an iterative process of design, synthesis, and biological evaluation. Starting from a lead compound, medicinal chemists systematically modify its structure to create analogs with improved properties. This evolution of chemical structures is a critical aspect of preclinical drug discovery.

The modification of core heterocyclic scaffolds like piperazine and pyridine has led to the discovery of numerous potent and selective drug candidates. For instance, the substitution pattern on the piperazine ring can significantly influence the biological activity of a compound. ontosight.ai Similarly, the functionalization of the pyridine ring can be used to optimize a molecule's interaction with its biological target. researchgate.net

The synthesis of hybrid molecules that combine different pharmacophoric elements is a powerful strategy for developing new drugs. nih.gov For example, linking a piperazine moiety to other heterocyclic systems has yielded compounds with promising anticancer, anticonvulsant, and antimicrobial activities. The rationale behind this approach is that the resulting hybrid may benefit from the biological properties of each constituent part, potentially leading to synergistic effects or a novel pharmacological profile.

The preclinical evaluation of these analogs involves a battery of in vitro and in vivo assays to determine their efficacy and selectivity. This process allows researchers to establish structure-activity relationships (SAR), which guide the further optimization of the lead compound. The data gathered from these studies are crucial for identifying promising candidates for clinical development.

Articulated Rationale for Academic Investigation into 2-(4-Benzylpiperazino)pyridine

The academic investigation into this compound is driven by the established pharmacological importance of its constituent piperazine and pyridine scaffolds. The benzyl (B1604629) group attached to the piperazine ring is also a common feature in many biologically active compounds, often contributing to hydrophobic interactions with target proteins.

The rationale for studying this specific compound is multifaceted:

Proven Pharmacological Scaffolds: Both piperazine and pyridine are well-validated pharmacophores present in numerous approved drugs. Their combination in this compound suggests a high probability of biological activity.

Potential for Diverse Biological Activities: Derivatives of benzylpiperazine have shown a wide range of biological effects, including activity as monoamine releasing agents and anticonvulsants. wikipedia.orgresearchgate.net Similarly, substituted pyridines are known to exhibit a plethora of pharmacological actions. nih.govglobalresearchonline.net Therefore, this compound represents a promising starting point for the discovery of new agents targeting various diseases.

A Platform for Further Chemical Exploration: The structure of this compound offers multiple sites for chemical modification. The pyridine ring and the phenyl ring of the benzyl group can be further substituted to explore structure-activity relationships and optimize potency and selectivity. This makes it an attractive template for the development of a library of related compounds for biological screening.

Investigation of Specific Therapeutic Areas: Research on analogous structures suggests potential applications for this compound in several therapeutic areas. For instance, compounds containing the 2-(4-benzylpiperazin-1-yl) moiety have been investigated as anticonvulsant agents. researchgate.net Furthermore, derivatives have been synthesized and evaluated for their potential as antituberculosis agents and MEK inhibitors, highlighting the broad therapeutic potential of this structural motif. nih.govnih.gov

The academic interest in this compound is therefore a logical step in the ongoing effort to develop novel and effective therapeutic agents by leveraging the proven potential of well-established heterocyclic scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-6-15(7-3-1)14-18-10-12-19(13-11-18)16-8-4-5-9-17-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZUTXLPTNQOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70981579 | |

| Record name | 1-Benzyl-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-42-7 | |

| Record name | Piperazine, 1-benzyl-4-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Synthesis Innovations

Diverse Synthetic Routes for the Elaboration of 2-(4-Benzylpiperazino)pyridine

The construction of the this compound scaffold can be achieved through several synthetic pathways. These routes often involve the coupling of a pyridine-containing fragment with a benzylpiperazine moiety.

Traditional syntheses of this compound and its derivatives often rely on multi-step reaction sequences. A common strategy involves the nucleophilic substitution reaction between a halogenated pyridine (B92270), such as 2-chloropyridine, and benzylpiperazine. nih.gov The reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine (B1678402), for instance, yields a pyridinylpiperazine intermediate. nih.gov This intermediate can then be further functionalized.

Optimization of these sequences is crucial for maximizing yield and purity. This can involve adjusting reaction conditions such as solvent, temperature, and the choice of base. For example, the synthesis of related pyrazol-4-yl-pyridine derivatives utilized a stepwise Suzuki coupling reaction. nih.gov

A practical synthesis of a related benzoquinone derivative involved a sequence of the Blanc reaction, oxidation, and alkylation, demonstrating a multi-step approach to build complexity on a core structure. researchgate.net

Table 1: Example of a Multi-Step Synthesis Approach

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-chloro-3-nitropyridine, piperazine | Acetonitrile (B52724), reflux, 12 h | 1-(3-nitropyridin-2-yl)piperazine |

| 2 | 1-(3-nitropyridin-2-yl)piperazine, Benzyl (B1604629) halide | Base, Solvent | 2-(4-Benzylpiperazino)-3-nitropyridine |

| 3 | 2-(4-Benzylpiperazino)-3-nitropyridine | Reduction | 2-(4-Benzylpiperazino)pyridin-3-amine |

This table provides a generalized representation of a possible multi-step synthesis and does not reflect a single specific documented procedure.

Modern synthetic chemistry increasingly relies on advanced catalytic systems to enhance reaction efficiency and selectivity. In the context of pyridine derivative synthesis, various catalysts have been employed. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to be an effective method for producing substituted pyridines. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are also powerful tools for constructing the carbon-carbon or carbon-nitrogen bonds necessary for forming the this compound framework. nih.govnih.gov For instance, a one-pot procedure for synthesizing benzofuropyridines utilizes a directed ortho-lithiation followed by zincation and a Negishi cross-coupling, highlighting the power of catalytic cycles in complex syntheses. nih.gov The use of magnetically recoverable nanocatalysts, such as Fe3O4-based systems, is also gaining traction for the synthesis of various pyridine derivatives, offering advantages in terms of catalyst separation and reuse. nih.govnih.gov

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, represent a significant advancement in process intensification. These strategies offer numerous benefits, including reduced reaction times, lower solvent consumption, and simplified workup procedures. The synthesis of polysubstituted pyridines can be achieved through one-pot, three-component cyclocondensation processes. core.ac.uk

For example, a one-pot, four-component reaction has been designed for the synthesis of pyridine derivatives under microwave irradiation, which significantly shortens reaction times and improves yields. nih.gov Another one-pot methodology for the synthesis of polysubstituted pyridines and terpyridines involves a modified Bohlmann-Rahtz reaction. core.ac.uk The development of efficient one-pot procedures for the assembly of fused benzofuro heterocycles from fluoropyridines and 2-bromophenyl acetates further illustrates the trend towards process intensification in heterocyclic chemistry. nih.govljmu.ac.uk

Precursor Chemistry and Strategic Intermediate Derivatization

The selection and preparation of appropriate precursors are fundamental to the successful synthesis of this compound. In chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. viclabs.co.uk Pyridine derivatives themselves are crucial precursors for a wide range of pharmaceuticals and agrochemicals. researchgate.netnih.gov

Strategic derivatization of intermediates allows for the introduction of various functional groups and the modulation of the final product's properties. For example, an enaminonitrile pyridine derivative can serve as a precursor for the preparation of a diverse range of heterocyclic compounds through reactions with various organic reagents. researchgate.net The concept of "Intermediate Derivatization Methods" is a key strategy in the discovery of new agrochemicals, where a core intermediate is systematically modified to explore structure-activity relationships. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, the principles of stereoselective synthesis and chiral resolution are highly relevant when considering its derivatives or more complex molecules synthesized from it. Many biologically active compounds are chiral, and their therapeutic effects are often dependent on a specific enantiomer. rsc.org

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. udel.edu This can be achieved using chiral catalysts, auxiliaries, or starting materials from the "chiral pool". diva-portal.orgnobelprize.org For instance, the synthesis of chiral pyridyl phosphinite and phosphite (B83602) ligands from pyridyl alcohols has been explored for use in asymmetric catalysis. diva-portal.org The development of versatile stereoselective routes allows for late-stage diversification to access a variety of analogues. nih.gov

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. nih.gov Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. researchgate.net For example, the resolution of a benzyl-substituted piperidinyl)pyridine derivative was achieved using D- or L-tartaric acid. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.com This includes the use of greener solvents, catalysts, and reaction conditions.

The synthesis of N-substituted piperidones, which are structurally related to the piperazine moiety of the target compound, has been approached using green chemistry principles, offering significant advantages over classical methods. nih.gov Microwave-assisted synthesis is recognized as a green chemistry tool, often leading to shorter reaction times and higher yields with reduced energy consumption. nih.gov The use of water as a solvent, where feasible, is a key aspect of green chemistry due to its non-toxic and abundant nature. mdpi.com The development of iron-catalyzed cyclization for pyridine synthesis represents a move towards more environmentally benign catalysts. rsc.org Furthermore, the synthesis of pyridine-2,6-dicarboxylate (B1240393) complexes via room-temperature solid-state reactions exemplifies a green chemistry approach. ijcce.ac.ir

Molecular Design, Analog Generation, and Structure Activity Relationship Sar Elucidation

Rational Design Principles for Structural Modification of 2-(4-Benzylpiperazino)pyridine

The rational design of this compound analogs is guided by several key principles aimed at enhancing biological activity and drug-like properties. A primary strategy involves the strategic modification of the compound's three main components: the pyridine (B92270) ring, the piperazine (B1678402) ring, and the benzyl (B1604629) moiety. These modifications are intended to optimize interactions with biological targets, improve metabolic stability, and enhance cell permeability. nih.gov

The piperazine ring is a versatile scaffold in drug discovery, and its functionalization can significantly impact a compound's pharmacological profile. beilstein-journals.org Modifications to the piperazine ring can alter its conformation and basicity, which in turn affects its interaction with target proteins and its pharmacokinetic properties. beilstein-journals.orgnih.gov

The benzyl group provides a lipophilic component to the molecule and can engage in hydrophobic and π-stacking interactions with biological targets. mdpi.com Altering the substituents on the benzyl ring is a common strategy to modulate potency and selectivity.

Systematic Derivatization Strategies at Key Molecular Positions

Systematic derivatization of this compound at its key positions—the benzyl moiety, the piperazine ring, and the pyridine core—is a fundamental approach to explore the chemical space and understand the structure-activity relationships (SAR).

Modulation of the Benzyl Moiety and Substituent Effects

Modifications to the benzyl moiety of this compound have a significant impact on its biological activity. The introduction of various substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity for its target.

Research has shown that the position and nature of substituents on the benzyl ring are critical. For instance, substitutions at the 2'- and 3'-positions of the N-benzyl group are generally well-tolerated and can lead to potent compounds. nih.gov Small changes in the substituents in this area can have a profound effect on affinity. nih.gov For example, the introduction of a methyl group at the R1 position has been shown to significantly enhance VEGF inhibition activity in related structures. nih.gov Conversely, the conversion of a hydrogen to a benzyl group at the R2 position also markedly increased activity. nih.gov

The steric effect at the R1 position has been noted to be extremely impactful. nih.gov While some bulky groups may be detrimental, others, like a morpholinomethyl substitution, can lead to moderate inhibition effects. nih.gov The addition of a trifluoromethyl group at either the para or ortho position has been found to reduce activity in some series. nih.gov

Functionalization and Conformational Analysis of the Piperazine Ring

The piperazine ring is a key structural element in many pharmaceuticals and its functionalization in this compound derivatives is a critical aspect of SAR studies. beilstein-journals.org The two nitrogen atoms of the piperazine ring offer sites for substitution, which can significantly influence the compound's properties.

The basicity of the piperazine nitrogens is another key factor. In derivatives of 4-(pyridin-4-yl)piperazin-1-yl, the protonation state at physiological pH can be influenced by substituents on the pyridine ring, which in turn affects binding affinity. nih.gov For instance, an electron-releasing group on the pyridine ring can increase the basicity of the pyridine nitrogen while decreasing the basicity of the piperazine nitrogen. nih.gov

Systematic N-alkylation and N-acylation of the piperazine ring are common strategies to explore the SAR. For example, in a series of piperazine-2,3-dione containing penicillins and cephalosporins, substitutions at the N(4) position of the piperazine ring were systematically investigated to understand their impact on antibacterial activity. nih.gov

Pyridine Core Modifications and Heteroatom Substitution

The pyridine ring is a fundamental component of this compound, and its modification plays a crucial role in modulating the compound's physicochemical and biological properties. nih.govnih.gov The pyridine nucleus is present in numerous FDA-approved drugs and is known to enhance pharmacological characteristics due to its weak basicity and aqueous solubility. nih.govmdpi.com

The nitrogen atom in the pyridine ring makes the molecule more prone to nucleophilic substitution, typically at the C-2 and C-4 positions, compared to electrophilic substitution, which occurs at the C-3 position under more drastic conditions. nih.gov This reactivity pattern guides the synthetic strategies for introducing new functional groups. The electronegativity of the nitrogen atom also deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Replacing the pyridine core with other heterocyclic systems or introducing additional heteroatoms can significantly alter the biological activity. For example, in one study, replacing a phenyl ring with a pyridine ring led to a 160-fold improvement in metabolic stability. nih.gov Furthermore, the introduction of a pyridine ring has been shown to enhance cellular permeability in certain molecular scaffolds. nih.gov

The position of the nitrogen atom within the aromatic ring is also critical. Shifting the nitrogen from one position to another, as seen in the development of pyrrolo[2,3-b]pyridine derivatives from an indazole ring system, can lead to modified biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.netmdpi.com This approach is valuable in the drug discovery process for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. frontiersin.org

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be 1D, 2D, or 3D and represent various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. mdpi.comfabad.org.tr Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then employed to build a predictive model. nih.govresearchgate.net

For instance, QSAR studies on piperidine (B6355638) derivatives as CCR5 antagonists have utilized a variety of descriptors and statistical methods to develop predictive models. nih.gov Similarly, a QSAR model was developed for a series of 5-(benzylidene) thiazolidine-2,4-dione derivatives to predict their inhibitory activity against PTP1B. mdpi.com The robustness and predictive power of a QSAR model are assessed through internal and external validation techniques. nih.gov A well-validated QSAR model can be a powerful tool for virtual screening of compound libraries to identify potential hits. fabad.org.tr

Ligand Efficiency and Lipophilic Efficiency Metrics in Design Optimization

In the process of drug design and optimization, ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are crucial metrics used to assess the quality of compounds. researchgate.netgardp.org These metrics help in selecting and prioritizing compounds that are more likely to be developed into successful drugs.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. vu.nl It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of heavy atoms. core.ac.uk A higher LE value indicates that the molecule is achieving its potency in a more atom-economical way. vu.nl It is a useful metric for comparing compounds of different sizes. nih.gov While LE often decreases as a fragment hit is optimized into a larger, more potent compound, starting with a fragment with a high LE increases the likelihood of ending up with a drug-like molecule with an acceptable LE. vu.nl

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). gardp.orgwikipedia.org It is calculated as pIC50 (or pEC50) minus logP (or logD). wikipedia.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. gardp.org LipE helps to identify compounds that achieve high potency without excessive lipophilicity. gardp.orgnih.gov An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5-7 or greater. vu.nlcore.ac.uk

Mechanistic Investigations of Biological Target Engagement and Functional Activity

In Vitro Receptor Binding Profiling and Ligand Selectivity Studies

The initial characterization of a compound's biological potential often begins with a broad assessment of its binding affinity to a panel of known receptors. For derivatives based on the benzylpiperazine and pyridine (B92270) framework, these studies have revealed specific interactions with sigma (σ) and histamine (B1213489) receptors, highlighting the influence of subtle structural modifications on binding affinity and selectivity.

Derivatives of benzylpiperazine have been evaluated for their affinity at σ₁ and σ₂ receptors through radioligand binding assays. nih.gov These studies are crucial for determining a compound's selectivity, which is often expressed as the ratio of binding affinities (Ki) for different receptor subtypes (Kᵢ σ₂/Kᵢ σ₁). For instance, certain benzylpiperazine derivatives have demonstrated high selectivity for the σ₁ receptor. nih.gov A comparative study of compounds where a piperazine (B1678402) ring was replaced by a piperidine (B6355638) moiety revealed a dramatic shift in receptor preference. The piperazine-containing compound exhibited significantly lower affinity for the σ₁ receptor compared to its piperidine counterpart, indicating that the nature of the heterocyclic amine is a critical determinant for σ₁ receptor binding. nih.gov In contrast, the piperazine derivative showed a higher affinity for the histamine H₃ receptor (hH₃R). nih.gov

Further studies on related polyfunctionalized pyridines linked to N-benzylpiperidine have identified ligands with high affinity for the human σ₁ receptor (hσ₁R), with some showing Kᵢ values in the low nanomolar range, comparable to reference compounds. nih.gov The selectivity for σ₁ over σ₂ receptors can be substantial, with some ligands demonstrating a selectivity ratio of over 290-fold. nih.govmdpi.com

| Compound/Derivative | Receptor Target | Binding Affinity (Kᵢ) [nM] | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Source(s) |

| 4-(Pyridin-4-yl)piperazin-1-yl Derivative (Compound 4) | hH₃R | 3.17 | - | nih.gov |

| 4-(Pyridin-4-yl)piperazin-1-yl Derivative (Compound 4) | σ₁R | 1531 | 0.9 | nih.gov |

| N-Benzylpiperidine Derivative (Compound 5) | hH₃R | 7.70 | - | nih.gov |

| N-Benzylpiperidine Derivative (Compound 5) | σ₁R | 3.64 | 399 | nih.gov |

| Benzylpiperazine Derivative (Compound 15) | σ₁R | - | 886 | nih.gov |

| Benzylpiperazine Derivative (Compound 24) | σ₁R | - | 423 | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[... (5) | hσ₁R | 1.45 | 290 | nih.govmdpi.com |

Enzyme Inhibition, Activation, and Kinetic Characterization in Model Systems

Beyond receptor binding, benzylpiperazine and pyridine derivatives have been investigated as modulators of enzyme activity. The primary focus has been on their role as inhibitors, particularly against cholinesterases and metabolic enzymes like cytochrome P450.

Kinetic studies are essential for characterizing the mechanism of enzyme inhibition, which can range from competitive to non-competitive or mixed-type inhibition. researchgate.net Such analyses provide crucial parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For example, a series of novel pyridine amide and carbamate (B1207046) derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Certain pyridine amides showed significant inhibition of equine BChE (eqBChE), with kinetic analysis revealing their inhibition constants and mechanisms. mdpi.com Similarly, multifunctional pyridines containing an N-benzylpiperidine moiety have demonstrated potent, dual-target inhibition of both AChE and BChE, with IC₅₀ values in the nanomolar and low-micromolar range, respectively. nih.govmdpi.com

The interaction of these scaffolds with metabolic enzymes has also been explored. The structure of human cytochrome P450 2B6, a key drug-metabolizing enzyme, has been determined in complex with 4-benzylpyridine, a structural fragment of the title compound. nih.gov This study provided insight into how the enzyme's active site accommodates inhibitors based on hydrophobicity, size, and shape, without requiring major structural rearrangements. nih.gov

| Compound/Derivative | Enzyme Target | Inhibition Value (IC₅₀ / Kᵢ) | Source(s) |

| Pyridine Amide Derivative (Compound 12) | eqBChE | Kᵢ = 2.1 µM | mdpi.com |

| Pyridine Amide Derivative (Compound 14) | eqBChE | Kᵢ = 1.0 µM | mdpi.com |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[... (5) | AChE | IC₅₀ = 13 nM | nih.govmdpi.com |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[... (5) | BuChE | IC₅₀ = 3.1 µM | nih.govmdpi.com |

Cell-Based Functional Assays for Pathway Modulation and Biological Response

Cell-based assays provide a more physiologically relevant context to confirm that receptor binding or enzyme inhibition translates into a functional cellular response. nih.govmdpi.com These assays can measure changes in intracellular signaling pathways or observe broader phenotypic outcomes like cell viability and proliferation. oncolines.comthermofisher.com

Functional assays are used to determine whether a ligand acts as an agonist or an antagonist at its target receptor. For G-protein coupled receptors (GPCRs), this is often assessed by measuring changes in the concentration of second messengers, such as cyclic AMP (cAMP). For instance, in studies of A₂B adenosine (B11128) receptor antagonists, functional cAMP experiments have been used to confirm the antagonistic behavior of novel pyridine-based ligands. researchgate.net Similarly, signaling through the σ₁ receptor can be assessed by measuring changes in intracellular calcium flux. nih.gov

Phenotypic screening involves testing compounds for their ability to produce a desired change in cell behavior or morphology, without a preconceived target. Pyridine derivatives have been widely studied for their antiproliferative effects against various cancer cell lines. nih.gov The antiproliferative activity, often reported as an IC₅₀ value, is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov

In one study, pyridine variants of benzoyl-phenoxy-acetamide were synthesized and tested for their cytotoxicity against human glioblastoma LN-229 cells. nih.gov Cell viability was measured using an MTT assay after 72 hours of exposure to the compounds. nih.gov In another context, phenotypic screening of pyridine carboxamide analogues against Mycobacterium tuberculosis identified several compounds with potent antibacterial activity. frontiersin.org These screens often form the starting point for more detailed mechanistic studies. mmv.org

| Compound Class/Derivative | Cell Line / Organism | Assay Type | Endpoint Measured | Finding / Activity (IC₅₀) | Source(s) |

| Pyridine-BPA Variants | Human Glioblastoma (LN-229) | MTT Assay | Cell Viability | Varies with structure | nih.gov |

| Pyridine Carboxamide Analogues | Mycobacterium tuberculosis | Whole-cell screen | Bacterial Growth | Active hits identified | frontiersin.org |

| Imidazo[1,2-a]pyridine derivatives | Leishmania donovani infected THP1 | High-content imaging | Parasite Proliferation | Active hits identified | nih.gov |

| Pyridine Derivatives | Various Cancer Cell Lines | Proliferation Assays | Cell Viability | Antiproliferative effects | nih.gov |

Elucidation of Molecular Mechanisms of Action in Preclinical Models

Elucidating a compound's molecular mechanism of action involves integrating data from binding, enzymatic, and cellular assays to build a coherent model of how it functions. For pyridine-based compounds, mechanisms often trace back to specific receptor or enzyme interactions. For example, compounds that bind to σ₁ or H₃ receptors may exert their effects on neurological pathways, making them candidates for treating pain or other CNS disorders. nih.govmdpi.com

In the context of infectious diseases, the mechanism of pyridine carboxamides active against M. tuberculosis was elucidated through the analysis of resistant mutants. frontiersin.org Whole-genome sequencing revealed that resistance was associated with mutations in the katG gene. This finding indicated that these compounds are prodrugs that, like isoniazid, require activation by the KatG enzyme to form the active agent that subsequently inhibits InhA, a key enzyme in mycolic acid synthesis. frontiersin.org

For antiproliferative pyridine derivatives, the mechanism can be diverse. Some may inhibit specific kinases involved in cell cycle progression, while others might interfere with DNA repair pathways. nih.gov For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response. A strong correlation was observed between the compounds' IC₅₀ values for USP1/UAF1 inhibition and their ability to increase levels of monoubiquitinated PCNA and decrease cell survival in non-small cell lung cancer cells, firmly linking enzyme inhibition to the cellular phenotype. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacophore Mapping

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net By synthesizing and testing a series of related analogs, researchers can build a pharmacophore model—a three-dimensional map of the essential steric and electronic features required for a ligand to interact with its biological target. ijpsonline.comphcog.comnih.gov

For the 2-(4-benzylpiperazino)pyridine scaffold, SAR studies have explored modifications at three key positions: the pyridine ring, the piperazine linker, and the benzyl (B1604629) group.

The Pyridine Ring: The electronic properties and substitution pattern of the pyridine ring are critical. nih.gov Studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity, whereas halogens or other bulky groups can diminish it. nih.gov

The Piperazine Moiety: As noted in receptor binding studies, replacing the piperazine ring with a piperidine can drastically alter target selectivity, shifting activity from histamine H₃ to sigma-1 receptors. nih.gov This highlights the crucial role of this central basic core in orienting the molecule within the target's binding site.

The Benzyl Group: Modifications to the benzyl group, which typically engages in hydrophobic interactions, can fine-tune potency. In a series of USP1/UAF1 inhibitors, replacing the benzyl group with other substituents was explored to optimize activity against non-small cell lung cancer cells. nih.gov

These SAR explorations allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, guiding the evolution of a screening hit into a viable drug candidate. nih.gov

Advanced Computational Chemistry and in Silico Methodologies

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, used to predict and analyze the interaction between a ligand, such as 2-(4-Benzylpiperazino)pyridine, and a protein target.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method evaluates various poses of the ligand in the binding site and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For scaffolds similar to this compound, docking studies have been crucial. For instance, studies on 2-piperazin-1-yl-quinazolines, which share the piperazine (B1678402) core, have used docking to determine key protein-ligand interactions and correlate docking scores with biological affinity. Similarly, molecular docking has successfully established a good binding affinity for piperazine-derived inhibitors at the active site of enzymes like Dipeptidyl peptidase-IV (DPP-IV). These studies typically involve preparing the protein structure by removing water molecules and adding hydrogen atoms, then defining a grid box around the active site for the docking calculations. The results help identify crucial amino acid residues involved in binding and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex, complementing the static picture from docking. MD simulations track the movements of atoms over time by solving Newton's equations of motion, offering insights into the stability of the complex, conformational changes, and the role of solvent molecules. For pyridine-based compounds, MD simulations have been used to evaluate the stability of ligand binding. For example, simulations of pyridine (B92270) derivatives with target proteins were conducted for 20 nanoseconds to assess the root-mean-square deviation (RMSD), confirming the stability of the ligand-protein complex. In studies of other pyridine-based protein kinase C agonists, MD simulations were essential to support the molecular docking results and understand the behavior of the ligands within biological membranes. These simulations allow for a more realistic representation of the biological environment, enhancing the reliability of interaction models.

| Technique | Application | Key Insights | Example from Similar Compounds |

| Molecular Docking | Predicts binding pose and affinity of a ligand in a protein's active site. | Identifies key interactions (H-bonds, hydrophobic contacts), correlates scores with activity. | Determining binding modes of 2-piperazin-1-yl-quinazolines to integrin αIIbβ3. |

| Molecular Dynamics | Simulates the time-dependent behavior of the protein-ligand complex. | Assesses complex stability, reveals conformational changes, evaluates binding free energies. | Confirming the binding stability of pyridine derivatives in cancer therapy models through RMSD analysis. |

Pharmacophore Modeling and Virtual Ligand Screening

Pharmacophore modeling and virtual screening are powerful in silico strategies for identifying novel bioactive compounds from large chemical databases.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For ligands containing the N-benzylpiperidine motif, pharmacophore models often highlight a positively charged group flanked by hydrophobic regions as critical for binding. The development of such models can be ligand-based, using a set of known active molecules, or structure-based, derived from the protein-ligand complex.

Once a robust pharmacophore model is developed, it can be used as a 3D query in Virtual Ligand Screening to rapidly search large compound libraries (e.g., the NCI2000 database) for molecules that match the defined features. This process significantly narrows down the number of candidates for experimental testing. For example, a pharmacophore model generated for pyridine-3-carbonitriles was used to perform a "compare-fit" study to evaluate designed molecules. This approach is instrumental in scaffold hopping—finding new chemical skeletons that retain the necessary pharmacophoric features for biological activity. The hit compounds from virtual screening are often subjected to further filtering, such as molecular docking, to refine the selection and predict their binding modes before synthesis and biological evaluation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule like this compound. These calculations can determine molecular orbital energies, charge distributions, and bond characteristics, which are fundamental to a molecule's reactivity and interaction capabilities.

These methods are used to optimize the 3D geometry of a molecule and calculate various parameters. For instance, calculations on a related benzyl-substituted indolinone compound were performed at the B3LYP/6-31G(d,p) theoretical level to validate crystallographic data and investigate the relative stabilities of different isomers. Such analyses can reveal important structural details, such as bond lengths and angles, which confirm the hybridization state of atoms within the molecule.

Furthermore, understanding the electronic structure helps in predicting reactivity. The calculated distribution of electron density, often visualized as molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. For this compound, these calculations could elucidate the reactivity of the pyridine nitrogen, the piperazine nitrogens, and the aromatic rings, providing a chemical basis for its observed biological activity and potential metabolic pathways.

Free Energy Perturbation (FEP) and Binding Energy Calculations

While molecular docking provides a rapid estimate of binding affinity, Free Energy Perturbation (FEP) offers a more rigorous and accurate calculation of the relative binding free energies between two ligands. FEP is a statistical mechanics method that computes the free energy difference by simulating a non-physical, or "alchemical," transformation of one molecule into another, both in solution and when bound to the protein.

The technique is based on a thermodynamic cycle and Zwanzig's free energy equation. In practice, the perturbation is divided into a series of smaller steps (windows) to ensure the calculation converges properly. FEP has become a valuable tool in lead optimization, as its predictive accuracy is often within 1 kcal/mol of experimental values, making it highly reliable for prioritizing compounds for synthesis.

For a compound like this compound, FEP could be used to predict how modifications to its structure—for instance, adding substituents to the benzyl (B1604629) or pyridine rings—would affect its binding affinity to a target protein. The process requires a high-quality initial structure of the protein-ligand complex and significant computational resources, but it provides a level of accuracy that is difficult to achieve with simpler methods. The application of FEP can guide scaffold hopping and fragment growing efforts by providing precise predictions of binding affinity changes resulting from chemical modifications.

| Calculation Method | Principle | Application in Drug Design | Key Advantage |

| Free Energy Perturbation (FEP) | Alchemical transformation of one ligand into another within a thermodynamic cycle. | Accurately predicts relative binding free energies for lead optimization. | High accuracy, often within 1 kcal/mol of experimental data. |

| MM-PBSA/GBSA | Molecular mechanics with Poisson-Boltzmann or Generalized Born surface area solvation models. | Estimates absolute binding free energies from MD simulation snapshots. | Less computationally expensive than FEP, useful for ranking compounds. |

Cheminformatics Approaches for Data Analysis, Prediction, and Library Design

Cheminformatics encompasses a wide range of computational tools for storing, analyzing, and modeling chemical and biological data. For a scaffold like this compound, these approaches are vital for analyzing structure-activity relationships (SAR) and designing focused libraries of new compounds.

A key cheminformatics tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are built by calculating molecular descriptors (e.g., physicochemical, topological, and electronic properties) and using statistical methods to find a correlation with activity. Both 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA) studies have been successfully applied to pyridine derivatives to provide insights for designing more potent compounds.

Cheminformatics is also central to chemical library design . By analyzing the structural features of known active compounds, including this compound, algorithms can be used to enumerate and design virtual libraries of related analogues. These libraries can then be screened in silico using the methods described above (docking, pharmacophore screening) to prioritize the most promising candidates for synthesis. This integrated approach, combining data analysis, predictive modeling, and virtual library design, accelerates the drug discovery cycle by focusing resources on compounds with the highest probability of success.

Preclinical Pharmacological Evaluation in Animal Models Excluding Human Clinical Data

In Vivo Efficacy Studies in Disease-Relevant Animal Models

No research articles detailing the in vivo efficacy of 2-(4-Benzylpiperazino)pyridine in any disease-relevant animal models were retrieved.

Pharmacokinetic (PK) and Metabolic Profiles in Animal Species

There is no available data on the pharmacokinetic and metabolic profile of this compound in any animal species.

Absorption and Distribution Studies in Animal Tissues

Specific studies detailing the absorption and distribution of this compound in animal tissues could not be located.

Identification of Metabolites and Metabolic Pathways in Animal Systems

Information on the metabolites and metabolic pathways of this compound in animal systems is not documented in the available literature.

Excretion Routes and Clearance Mechanisms in Animal Models

Data pertaining to the excretion routes and clearance mechanisms of this compound in animal models could not be found.

Brain Penetration and Blood-Brain Barrier (BBB) Permeability in Animal Models

No studies were identified that specifically investigated the brain penetration or blood-brain barrier permeability of this compound in animal models.

Target Occupancy Studies in Animal Tissues

There are no available target occupancy studies for this compound in animal tissues.

Advanced Analytical and Biophysical Methodologies for Research Applications

Chromatographic Methods (e.g., HPLC-MS/MS) for Quantification in Complex Biological Matrices (Animal Studies)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the accurate quantification of xenobiotics like "2-(4-Benzylpiperazino)pyridine" in complex biological matrices obtained from animal studies. This technique offers exceptional sensitivity and selectivity, which are paramount when dealing with the low concentrations typical in pharmacokinetic studies and the intricate composition of samples such as plasma, urine, and tissue homogenates. mdpi.com

The general workflow for such an analysis involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step is to isolate the analyte from the bulk of the biological matrix. This is critical to remove interfering substances like proteins and salts that can compromise the analysis. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): This method separates the compound based on its differential solubility in two immiscible liquid phases (e.g., an aqueous biological sample and an organic solvent like ethyl acetate). researchgate.net

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent material packed in a cartridge while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. This approach is highly effective for achieving clean extracts. nih.gov

Chromatographic Separation: The prepared extract is injected into an HPLC system. The separation of "this compound" from its metabolites and other endogenous compounds is typically achieved using a reversed-phase column (e.g., C18). nih.govsigmaaldrich.com A mobile phase gradient, often consisting of an aqueous component with a pH modifier (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is employed to elute the compounds from the column at different times based on their hydrophobicity. nih.govresearchgate.net

Mass Spectrometric Detection: Following separation, the analyte enters the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like piperazine (B1678402) derivatives, typically operating in positive ion mode. mdpi.com The tandem mass spectrometer (MS/MS) operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity. A specific precursor ion (the protonated molecule, [M+H]⁺) of the compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference from other molecules. nih.govmdpi.com For instance, the mass spectrum of the related compound 1-benzylpiperazine (B3395278) (BZP) shows characteristic fragment ions that can be used for identification and quantification. researchgate.neteuropa.eu

Validated methods for benzylpiperazine derivatives in animal matrices, such as rat urine, have identified hydroxylated metabolites (e.g., p-Hydroxy-BZP) as key analytes to monitor, alongside the parent drug. researchgate.net The development of such methods is crucial for understanding the metabolism and excretion profiles of these compounds in preclinical models. researchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Sample Type | Plasma, Urine, Tissue Homogenate | nih.govresearchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | researchgate.netnih.gov |

| Chromatographic Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | nih.govresearchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, conformation, and intermolecular interactions at the atomic level.

Stereochemical Elucidation: The piperazine ring of "this compound" is not planar and can exist in different conformations, most commonly chair and boat forms. researchgate.netresearchgate.net Temperature-dependent ¹H NMR spectroscopy can be used to study the conformational behavior of such molecules. nih.gov At room temperature, distinct signals may be observed for different conformers due to restricted bond rotation or slow ring interconversion. nih.gov By analyzing the chemical shifts, and more importantly, the vicinal proton-proton coupling constants (³JHH), the preferred conformation and the stereochemical relationship between substituents (axial vs. equatorial) can be determined. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, providing definitive evidence for the compound's three-dimensional structure in solution.

Interaction Studies: NMR is also exceptionally well-suited for studying the binding of ligands like "this compound" to their biological targets (e.g., proteins or nucleic acids). These are typically ligand-observed experiments, where the NMR spectrum of the small molecule is monitored in the presence and absence of the macromolecular target.

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the target protein. Protons on the protein are selectively saturated, and this saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this "memory" of saturation, resulting in decreased signal intensity for the protons involved in binding. This allows for the mapping of the binding epitope of the ligand.

Chemical Shift Perturbation (CSP): Also known as NMR titration, this method involves monitoring the chemical shifts of the ligand's protons (or the protein's, if isotopically labeled) as the binding partner is incrementally added. Changes in the chemical environment upon binding cause shifts in the resonance frequencies of the involved nuclei. The magnitude of these shifts can be used to map the binding interface and, by fitting the titration data, to calculate the dissociation constant (Kd) of the complex. nih.gov These experiments can establish a lower limit of binding affinity, for instance, confirming stable complex formation. nih.gov

| NMR Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Confirmation | Verification of chemical structure, presence of functional groups. | nih.govchemicalbook.com |

| COSY / HSQC | Signal Assignment | Correlation of protons with other protons and directly attached carbons for unambiguous signal assignment. | ipb.pt |

| NOESY | Stereochemistry & Conformation | Determination of through-space proton proximities to define 3D structure and relative orientation of substituents. | ipb.pt |

| Saturation Transfer Difference (STD) | Ligand-Target Interaction | Identifies the specific parts of the ligand (binding epitope) that are in direct contact with the biological target. | nih.gov |

| Chemical Shift Perturbation (CSP) | Ligand-Target Interaction | Maps the binding site and allows for the determination of the binding affinity (dissociation constant, Kd). | nih.gov |

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional snapshot of a molecule or a molecular complex. nih.gov Determining the crystal structure of "this compound" bound to its biological target (e.g., an enzyme or receptor) offers unparalleled insight into the precise binding mode and the nature of the intermolecular interactions that stabilize the complex.

The process involves several key steps:

Crystallization: The purified target protein and the compound are mixed, and crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to find conditions that promote the formation of well-ordered, single crystals of the protein-ligand complex. units.it

Data Collection: A single crystal is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector. units.it

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule within the crystal. A molecular model of the protein and the bound ligand is then built into this map and refined to best fit the experimental data, yielding a final atomic-resolution structure. units.it

The resulting structure reveals:

Binding Pose: The exact orientation and conformation of "this compound" within the target's binding site.

Key Interactions: The specific hydrogen bonds, ionic interactions, hydrophobic contacts, and other non-covalent forces between the ligand and the amino acid residues of the target.

Structural Changes: Any conformational changes that occur in the target protein upon ligand binding.

| Structural Information | Significance in Research | Reference |

|---|---|---|

| Atomic Coordinates (3D Structure) | Provides an unambiguous view of the binding mode at atomic resolution. | nih.gov |

| Ligand Conformation | Reveals the specific "bioactive" shape the ligand adopts when bound to its target. | nih.gov |

| Protein-Ligand Interactions | Identifies specific residues involved in hydrogen bonds, salt bridges, and hydrophobic contacts, explaining binding affinity. | peakproteins.com |

| Solvent Structure | Shows the position of ordered water molecules that may mediate protein-ligand interactions. | units.it |

| Target Conformational State | Shows whether the ligand stabilizes an active or inactive state of the protein target. | peakproteins.com |

Microcalorimetry and Other Biophysical Techniques for Ligand-Target Thermodynamics

Understanding the thermodynamics of binding is essential for elucidating the forces that drive the association between a ligand and its target. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for a complete thermodynamic characterization of the interaction in a single experiment. whiterose.ac.uk

In a typical ITC experiment, a solution of the ligand ("this compound") is titrated in small aliquots into a sample cell containing the target protein. Each injection triggers a heat change (exothermic or endothermic) that is precisely measured by the calorimeter. news-medical.net The magnitude of the heat change diminishes with each injection as the protein becomes saturated with the ligand.

Analysis of the resulting binding isotherm yields several key thermodynamic parameters:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target.

Enthalpy of Binding (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov

From these directly measured values, other fundamental thermodynamic parameters can be calculated:

Entropy of Binding (ΔS): Calculated using the equation ΔG = ΔH - TΔS, the entropy term reflects changes in the ordering of the system, including conformational changes in the ligand and protein and the release of ordered water molecules from the binding interface (the hydrophobic effect). nih.govresearchgate.net

By determining the full thermodynamic signature (ΔG, ΔH, and ΔS), researchers can gain deep insights into the nature of the binding forces. For example, a binding event driven by a large negative ΔH is typically dominated by hydrogen bonding and van der Waals interactions, while a binding event driven by a large positive TΔS is often associated with the hydrophobic effect. nih.gov This information is critical for lead optimization, as different thermodynamic profiles can be linked to different mechanisms of action and in vivo efficacy.

| Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Dissociation Constant | Kd | Concentration of ligand at which half of the target molecules are occupied; a measure of binding affinity (lower Kd = higher affinity). | tainstruments.com |

| Stoichiometry | n | The molar ratio of ligand to target in the formed complex. | nih.gov |

| Binding Enthalpy | ΔH | The heat change upon binding; reflects the formation and breaking of non-covalent bonds. | whiterose.ac.uknews-medical.net |

| Binding Entropy | ΔS | The change in the randomness or disorder of the system upon binding; often reflects hydrophobic effects and conformational changes. | nih.govresearchgate.net |

| Gibbs Free Energy | ΔG | The overall energy change of binding, combining enthalpy and entropy; determines the spontaneity and stability of the interaction. | whiterose.ac.uk |

Future Directions and Emerging Research Trajectories

Development of Novel Preclinical Disease Models for Compound Assessment

The translation of promising compounds from the laboratory to clinical success is often hindered by the limitations of traditional preclinical models. pharmafeatures.com While standard in vitro cell cultures and in vivo animal models have been foundational in initial efficacy and toxicity screening, they often fail to accurately replicate the complexity of human diseases. pharmafeatures.compharmafocusasia.com Future assessment of 2-(4-Benzylpiperazino)pyridine and its analogues will necessitate the adoption of more sophisticated and physiologically relevant model systems.

Emerging platforms such as organoids—three-dimensional organ-like structures grown from stem cells—and "organ-on-a-chip" microphysiological systems offer a more nuanced environment for testing. pharmafeatures.com These models can better replicate the tissue architecture and multi-cellular interactions of human organs, providing more accurate data on a compound's efficacy, metabolism, and potential toxicity. pharmafeatures.com For neurodegenerative indications, where derivatives of this scaffold have shown promise, the use of patient-derived induced pluripotent stem cells (iPSCs) to create neuronal cultures or brain organoids can offer specific insights into disease-modifying potential. Furthermore, the development of "humanized" animal models, where human genes or cells are incorporated into the animal, can provide a more accurate prediction of human immune responses and metabolic pathways. nih.gov The adoption of these advanced models will be critical for generating robust preclinical data and increasing the likelihood of successful clinical translation for this class of compounds.

Exploration of New Biological Targets and Polypharmacology

The this compound scaffold has demonstrated a capacity for polypharmacology, the ability to modulate multiple biological targets simultaneously. This multi-targeting capability is increasingly recognized as a valuable strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer. Research has shown that derivatives containing the benzylpiperazine or benzylpiperidine motif can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and can also inhibit the aggregation of amyloid-beta (Aβ) peptides, all of which are key targets in Alzheimer's disease.

Further investigations have identified high affinity for other central nervous system targets, notably Sigma-1 receptors (σ1R), while also displaying activity against cholinesterases. This suggests the scaffold is a promising starting point for developing multi-target-directed ligands. The use of in silico predictive tools, such as the Prediction of Activity Spectra for Substances (PASS), can further guide this exploration by forecasting a wide range of potential biological activities against various enzymes, receptors, and ion channels. Future research will focus on systematically exploring these predicted targets and elucidating the structure-activity relationships that govern this polypharmacological profile. The goal is to rationally design new analogues with optimized activity against a desired set of targets to achieve enhanced therapeutic efficacy.

Table 1: Biological Targets of this compound Analogues

Application of Artificial Intelligence and Machine Learning in Chemical Optimization

Table 2: AI/ML Applications in the Optimization of this compound

Strategic Collaborative Research Initiatives and Interdisciplinary Studies

The multifaceted nature of modern drug discovery mandates a shift away from siloed research toward strategic and interdisciplinary collaborations. The successful development of therapeutics based on the this compound scaffold will depend on fostering robust partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs). worldpharmatoday.com

Academia often drives the foundational biological research, identifying and validating novel drug targets. researchgate.net Pharmaceutical companies and biotech firms provide the developmental expertise, resources for large-scale screening, and experience in navigating the complex regulatory pathways required for clinical trials. worldpharmatoday.comdrugbank.com Collaborations can take many forms, from industry-sponsored academic research to public-private partnerships (PPPs) aimed at tackling diseases with high unmet need. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(4-benzylpiperazino)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized under anhydrous conditions using a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., NaOH) to deprotonate intermediates. Optimization includes varying reaction time (12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound . Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine methylene groups at δ 2.5–3.5 ppm) and carbon backbone .

- HPLC : Assess purity (>95% by area normalization) using reversed-phase columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions may arise due to variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve:

- Standardize Assays : Use validated cell lines (e.g., MCF-7 for cancer studies) and consistent IC50 measurement protocols .

- Control for Purity : Re-test compounds with ≥98% purity (HPLC-verified) to exclude confounding effects from impurities .

- Meta-Analysis : Compare structural analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify SAR trends .

Q. What computational methods are effective in predicting the binding affinity of this compound to target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., opioid or serotonin receptors). Focus on hydrogen bonding with piperazine nitrogen and π-π stacking with aromatic pyridine rings .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity .

Q. What strategies optimize the solubility and stability of this compound in aqueous solutions for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Prepare buffered solutions (pH 6–7) to stabilize the compound’s protonated piperazine moiety .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage and reconstitution in saline .

Notes

- Safety Compliance : Always consult SDS documents for hazard-specific protocols (e.g., H302: Harmful if swallowed) .

- Ethical Use : Restrict applications to non-clinical research per regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.